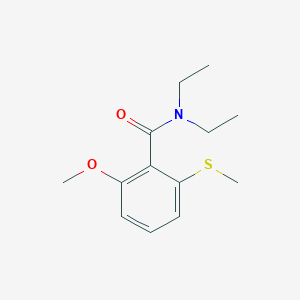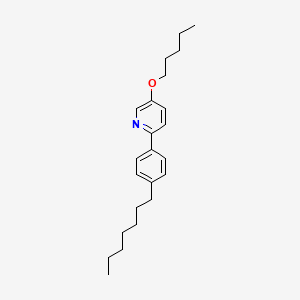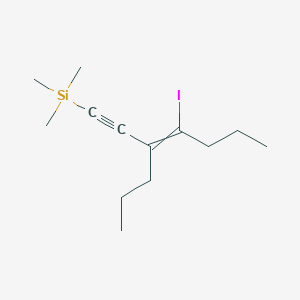
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound that features a unique structure combining an iodoalkyne and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of an iodoalkyne with a trimethylsilyl group. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an iodoalkyne reacts with a trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the synthesis of bioactive molecules and probes for biological studies.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silane-modified polymers and coatings
Mechanism of Action
The mechanism of action of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane in chemical reactions involves the activation of the iodoalkyne and trimethylsilyl groups. The iodo group can participate in oxidative addition or substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions.
Trimethylsilylacetylene: A precursor in the synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane.
Iodotrimethylsilane: Used in similar synthetic applications involving iodo and trimethylsilyl functionalities.
Uniqueness
This compound is unique due to its combination of an iodoalkyne and a trimethylsilyl group, which provides versatility in various chemical transformations and applications in material science and organic synthesis.
Properties
CAS No. |
500791-55-9 |
|---|---|
Molecular Formula |
C13H23ISi |
Molecular Weight |
334.31 g/mol |
IUPAC Name |
(4-iodo-3-propylhept-3-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C13H23ISi/c1-6-8-12(13(14)9-7-2)10-11-15(3,4)5/h6-9H2,1-5H3 |
InChI Key |
MRAPUVZQZNOOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



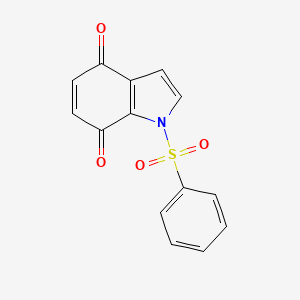
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
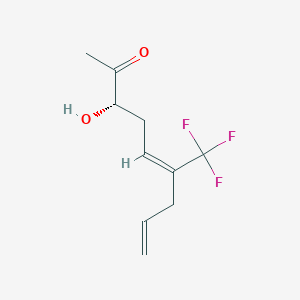
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
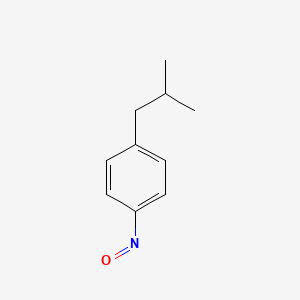
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
